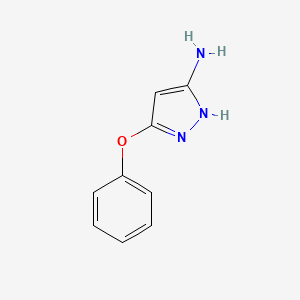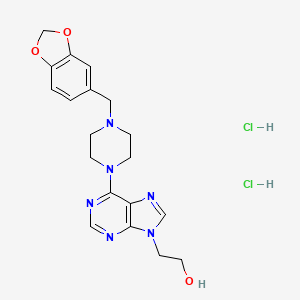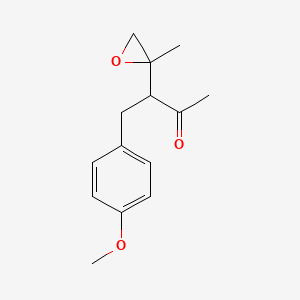
4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a methoxyphenyl group, an oxirane ring, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Lacks the oxirane ring but shares the methoxyphenyl and butanone structure.
4-(4-Hydroxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one is unique due to the presence of both the methoxyphenyl group and the oxirane ring, which can impart distinct chemical and biological properties
Properties
CAS No. |
89100-05-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-(2-methyloxiran-2-yl)butan-2-one |
InChI |
InChI=1S/C14H18O3/c1-10(15)13(14(2)9-17-14)8-11-4-6-12(16-3)7-5-11/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
FVYARSPCDUCEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


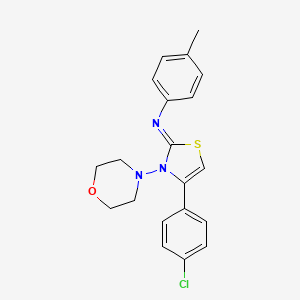
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)

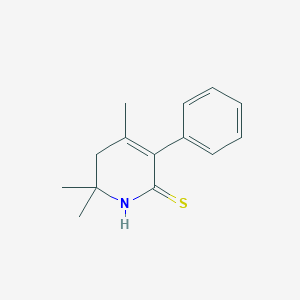
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
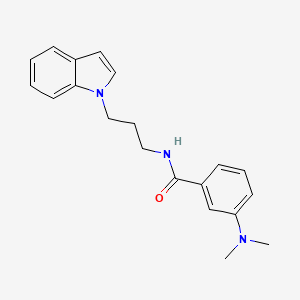
methanethione](/img/structure/B14151314.png)
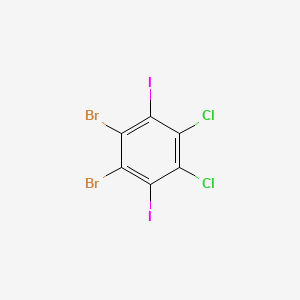
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
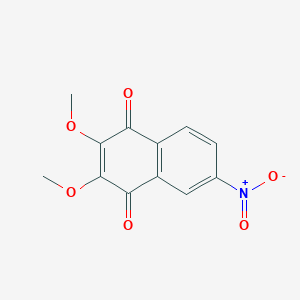
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
